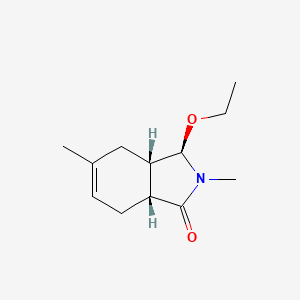![molecular formula C12H21NO2 B568423 (3AS,8aR)-3a-ethoxy-1-methyloctahydrocyclohepta[b]pyrrol-4(2H)-one CAS No. 114550-53-7](/img/structure/B568423.png)
(3AS,8aR)-3a-ethoxy-1-methyloctahydrocyclohepta[b]pyrrol-4(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3AS,8aR)-3a-ethoxy-1-methyloctahydrocyclohepta[b]pyrrol-4(2H)-one is a complex organic compound with a unique structure that includes an ethoxy group, a methyl group, and a fused bicyclic ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3AS,8aR)-3a-ethoxy-1-methyloctahydrocyclohepta[b]pyrrol-4(2H)-one typically involves multiple steps, starting from simpler organic molecules. The key steps include the formation of the bicyclic ring system, introduction of the ethoxy group, and methylation. Specific reaction conditions, such as temperature, pressure, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods are often employed to achieve efficient production.
Análisis De Reacciones Químicas
Types of Reactions
(3AS,8aR)-3a-ethoxy-1-methyloctahydrocyclohepta[b]pyrrol-4(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The ethoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
(3AS,8aR)-3a-ethoxy-1-methyloctahydrocyclohepta[b]pyrrol-4(2H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic effects and applications in drug development.
Industry: The compound is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (3AS,8aR)-3a-ethoxy-1-methyloctahydrocyclohepta[b]pyrrol-4(2H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other bicyclic organic molecules with ethoxy and methyl groups, such as:
- Methylcyclohexane
- Cyclohexylmethane
Uniqueness
(3AS,8aR)-3a-ethoxy-1-methyloctahydrocyclohepta[b]pyrrol-4(2H)-one is unique due to its specific stereochemistry and the presence of both an ethoxy group and a fused bicyclic ring system. This combination of features distinguishes it from other similar compounds and contributes to its unique chemical and biological properties.
Propiedades
Número CAS |
114550-53-7 |
|---|---|
Fórmula molecular |
C12H21NO2 |
Peso molecular |
211.305 |
Nombre IUPAC |
(3aS,8aR)-3a-ethoxy-1-methyl-3,5,6,7,8,8a-hexahydro-2H-cyclohepta[b]pyrrol-4-one |
InChI |
InChI=1S/C12H21NO2/c1-3-15-12-8-9-13(2)10(12)6-4-5-7-11(12)14/h10H,3-9H2,1-2H3/t10-,12+/m1/s1 |
Clave InChI |
RGQOCMDKCYBEIB-PWSUYJOCSA-N |
SMILES |
CCOC12CCN(C1CCCCC2=O)C |
Sinónimos |
Cyclohepta[b]pyrrol-4(1H)-one, 3a-ethoxyoctahydro-1-methyl-, cis- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H-2,6a-Methanocyclopenta[c][1,2]diazocine](/img/structure/B568340.png)
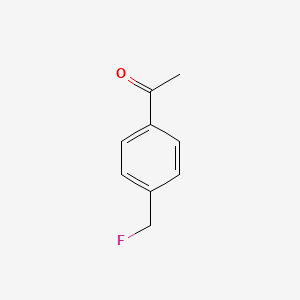
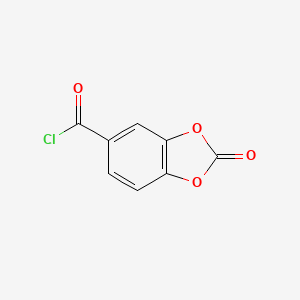
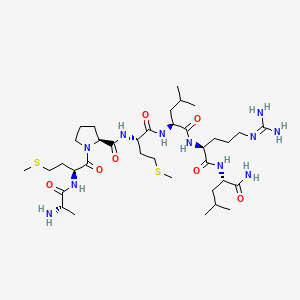
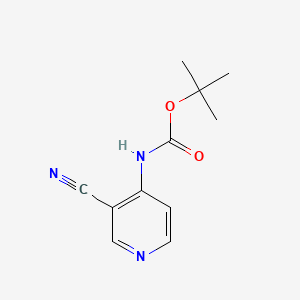

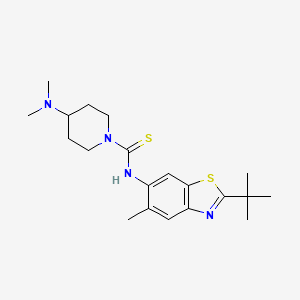

![1H-1,4-Methanopyrrolo[2,1-c][1,4]oxazine](/img/structure/B568354.png)
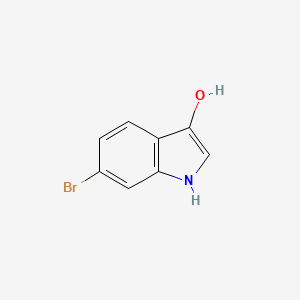
![(2S)-2-(5,5-dimethyloxolan-2-yl)-2-[(3S,4S,5R,8S,10S,13R,14S,17R)-3-hydroxy-4-(hydroxymethyl)-4,10,13,14-tetramethyl-2,3,5,6,7,8,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]acetic acid](/img/structure/B568357.png)
![1-[4-[4-(2,5-Dioxopyrrol-1-yl)-3-methoxyphenyl]-2-methoxyphenyl]pyrrole-2,5-dione](/img/structure/B568359.png)
